6-Hydroxykaempferol 3-beta-rutinoside
Overview
Description
6-Hydroxykaempferol 3-beta-rutinoside is a natural antioxidant flavonoid glycoside. It is derived from various plants, including Carthamus tinctorius (safflower), Tetrastigma hemsleyanum, and others . This compound has been found to possess multiple therapeutic potentials, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Mechanism of Action
6-Hydroxykaempferol 3-beta-rutinoside
, also known as 5,6,7,4’-tetrahydroxyflavonol-3-O-rutinoside , is a flavonoid glycoside with multifaceted therapeutic potential . Here is an overview of its mechanism of action:
Target of Action
The primary targets of this compound are PGE2, GSK3β, and PPARγ . These targets play a crucial role in various biological processes, including inflammation, glucose metabolism, and lipid metabolism.
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, it can down-regulate the expression of p-JAK2, p-STAT3, caspase-3, and Bax, and increase the expression of Bcl-2 . This suggests that the mechanism of action is related to the JAK2/STAT3 pathway .
Biochemical Pathways
The affected pathways include the JAK2/STAT3 pathway, which is involved in cell survival, proliferation, and differentiation . The compound’s interaction with this pathway can lead to downstream effects such as reduced apoptosis rate and changes in the shape and structure of damaged neurons .
Pharmacokinetics
Like other flavonoids, it is likely to be extensively metabolized in the gut and transported to the liver for further metabolism .
Result of Action
The compound has been found to have beneficial effects on human health, including anti-atherosclerotic activity, anti-diabetic activity, cerebral protective effect, hepatoprotective effect, anti-cancer effect, wound healing effect, cardioprotective effect, anti-viral activity, renoprotective effect, and anti-adipogenic effect .
Biochemical Analysis
Biochemical Properties
6-Hydroxykaempferol 3-beta-rutinoside plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The docking result displayed that the three targets with the largest difference in VINA scores were PGE2, GSK3β, and PPARγ, which suggested that this compound was likely to act on PGE2, GSK3β, and PPARγ .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxykaempferol 3-beta-rutinoside involves the glycosylation of 6-Hydroxykaempferol with rutinose. The reaction typically requires the presence of a glycosyl donor and an acceptor, along with catalysts to facilitate the reaction. Common solvents used include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources such as safflower petals. The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxykaempferol 3-beta-rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
6-Hydroxykaempferol 3-beta-rutinoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: The compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: It has shown potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders
Comparison with Similar Compounds
6-Hydroxykaempferol 3-beta-rutinoside is unique due to its specific glycosylation pattern. Similar compounds include:
Kaempferol 3-O-beta-D-rutinoside: Similar structure but lacks the hydroxyl group at the 6th position.
Quercetin 3-O-beta-D-glucoside: Another flavonoid glycoside with different glycosylation.
Rutin: A well-known flavonoid glycoside with similar antioxidant properties .
These compounds share some biological activities but differ in their specific molecular targets and pathways, making this compound a unique and valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-15(30)20(35)22(37)26(40-8)39-7-13-17(32)21(36)23(38)27(42-13)43-25-19(34)14-12(6-11(29)16(31)18(14)33)41-24(25)9-2-4-10(28)5-3-9/h2-6,8,13,15,17,20-23,26-33,35-38H,7H2,1H3/t8-,13+,15-,17+,20+,21-,22+,23+,26+,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRJNVCANQPMCH-QGAVNTNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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